1-(5-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperidine
Overview
Description
1-(5-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperidine is a chemical compound characterized by the presence of a bromine, fluorine, and nitro group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a methyl group
Preparation Methods
The synthesis of 1-(5-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperidine typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of a nitro group to the phenyl ring.
Halogenation: Bromination and fluorination of the phenyl ring.
Piperidine Formation: Formation of the piperidine ring through cyclization reactions.
Methylation: Introduction of a methyl group to the piperidine ring.
Industrial production methods may involve optimizing these steps to enhance yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(5-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states or introduce additional functional groups.
Common reagents used in these reactions include halogenating agents, reducing agents like palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperidine involves its interaction with specific molecular targets. The presence of the nitro, bromine, and fluorine groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar compounds to 1-(5-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperidine include:
1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine: Differing by the presence of a pyrrolidine ring instead of a piperidine ring.
4-(5-bromo-2-fluoro-4-nitrophenyl)morpholine: Differing by the presence of a morpholine ring instead of a piperidine ring.
These compounds share similar structural features but differ in their ring systems, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of substituents and ring structure, which can result in distinct properties and applications.
Properties
IUPAC Name |
1-(5-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O2/c1-8-2-4-15(5-3-8)12-6-9(13)11(16(17)18)7-10(12)14/h6-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYRGYNGBJITHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2F)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24814803 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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